

Scale-up synthesis of pyrazoles with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

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Compound of Interest

Compound Name: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B1269523

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Application Note: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient, scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one, a valuable pyrazole derivative for pharmaceutical and agrochemical research. The synthesis involves the cyclocondensation of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with hydrazine hydrate. This method is robust, scalable, and provides the target compound in high yield and purity.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of new therapeutic agents and agrochemicals. Their diverse biological activities have led to their incorporation into numerous marketed drugs. The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a key intermediate for the synthesis of a variety of bioactive molecules.^[1] This document outlines a reliable and scalable laboratory procedure for its preparation from the

readily available starting materials **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** and hydrazine hydrate.

Reaction Scheme



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Caption: General reaction scheme for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one.

Experimental Protocol

Materials and Equipment

- **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione**
- Hydrazine hydrate (80% in water)
- Ethanol (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- 500 mL three-necked round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate

- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard laboratory glassware for work-up and purification

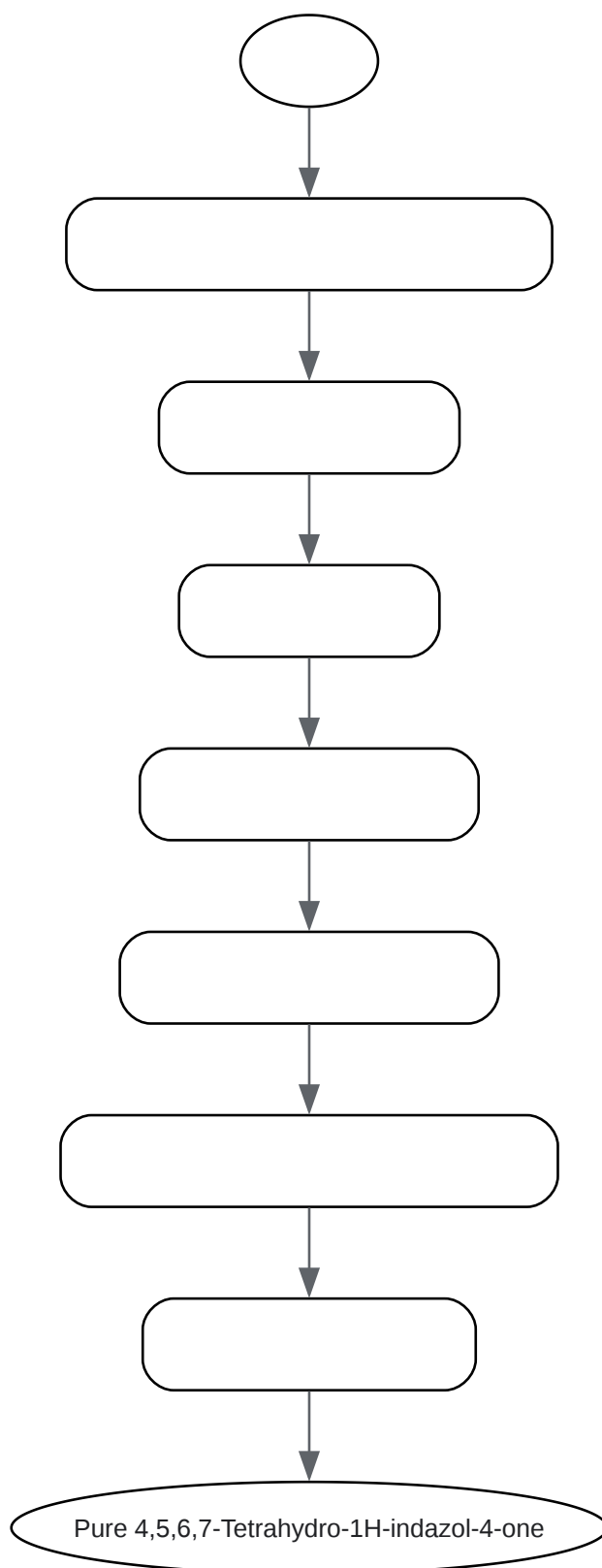
Procedure

- **Reaction Setup:** In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** (50.0 g, 0.273 mol) and ethanol (250 mL). Stir the mixture to obtain a clear solution.
- **Addition of Hydrazine:** While stirring, add a solution of hydrazine hydrate (15.0 mL, 0.30 mol, 80% in water) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
- **Acidification and Reflux:** After the addition is complete, slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude solid.
- **Neutralization and Extraction:** To the crude product, add 150 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The aqueous layer is then extracted with ethyl acetate (3 x 100 mL).
- **Drying and Concentration:** The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1H-indazol-4-one.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Data Presentation

Parameter	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O	N/A
Molecular Weight	136.15 g/mol	N/A
Appearance	Off-white to pale yellow solid	N/A
Melting Point	145-148 °C	N/A
Yield	85-95%	[2]
Purity (by HPLC)	>98%	N/A
¹ H NMR (400 MHz, DMSO-d ₆) δ	12.65 (s, 1H), 7.55 (s, 1H), 2.70 (t, J=6.0 Hz, 2H), 2.40 (t, J=6.4 Hz, 2H), 2.05-1.95 (m, 2H)	N/A
¹³ C NMR (101 MHz, DMSO-d ₆) δ	193.5, 142.1, 138.8, 112.5, 37.0, 23.5, 22.1	N/A

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
- Concentrated hydrochloric acid is highly corrosive.
- The reaction may be exothermic; use an ice bath for cooling if necessary during the initial addition.

Conclusion

The described protocol provides a detailed and reliable method for the scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one. This procedure is suitable for producing significant quantities of the target compound with high purity, which is essential for further research and development in the pharmaceutical and agrochemical industries.

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References

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- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one as Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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